molecular formula C16H12N2OS B2890173 (3E)-3-(噻吩-2-基亚甲基)-2,3-二氢吡咯并[1,2-a]喹唑啉-5(1H)-酮 CAS No. 885190-84-1

(3E)-3-(噻吩-2-基亚甲基)-2,3-二氢吡咯并[1,2-a]喹唑啉-5(1H)-酮

货号: B2890173
CAS 编号: 885190-84-1
分子量: 280.35
InChI 键: STLYCYIRZYOBDD-ZHACJKMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . Quinazolinones and their derivatives have been studied for their potential use in medical applications, particularly as antagonists for the cannabinoid-1 (CB1) receptor .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 5-thiophen-2-yl pyrazole derivatives have been synthesized using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computational methods. These studies show that the 3D structure of the molecular subunit, which is important for interaction with the receptor, is strongly influenced by long-range interactions .

科学研究应用

合成和镇痛活性

对喹唑啉酮衍生物(例如与指定化合物相关的衍生物)的合成研究突出了它们显着的镇痛活性。例如,由邻氨基苯甲酸甲酯和 N-(3-甲氧基苯基)-甲基二硫代氨基甲酸合成的化合物在小鼠中表现出显着的镇痛作用,表明它们在疼痛管理应用中的潜力 (Osarumwense Peter Osarodion,2023)

降压药和抗组胺药

另一个应用领域是开发降压药和 H1 抗组胺药。对新型喹唑啉-4-(3H)-酮的研究表明,它们对动物模型中组胺引起的支气管痉挛具有显着的保护作用,表明它们作为一类新的 H1 抗组胺药的效用,具有最小的镇静作用 (V. Alagarsamy & P. Parthiban,2013)。此外,噻吩并嘧啶二酮衍生物(包括具有与指定化合物相似的噻吩取代的衍生物)已被评估其降压特性,在动物研究中显示出降低收缩压的有效活性 (R. Russell 等人,1988)

抗菌和抗癌活性

还发现喹唑啉酮衍生物具有抗菌和抗癌特性。例如,对 N-甲基-2,3-二氢喹唑啉-4-酮与 1,3-噻唑杂化物相连的研究揭示了针对结核分枝杆菌的有效抗结核剂,一些化合物的活性优于标准药物 (N. Nagaladinne 等人,2020)。此外,某些喹唑啉酮衍生物对癌细胞系表现出显着的细胞毒活性,突出了它们作为抗癌剂的潜力 (A. Joseph 等人,2010)

作用机制

Target of Action

The primary target of VU0605273-1 is the Kelch-like ECH Associated Protein 1 (KEAP1)-Cullin 3 (CUL3) E3-ligase complex . This complex plays a crucial role in controlling the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2) , a transcription factor that is significant in various NRF2-dependent cancers .

Mode of Action

VU0605273-1, also known as VVD-065, functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VVD-065 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 .

Biochemical Pathways

The interaction between VU0605273-1 and the KEAP1-CUL3 complex affects the NRF2 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . The binding of vu0605273-1 to keap1 enhances the degradation of nrf2, thereby modulating nrf2 levels in nrf2-dependent cancers .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The result of VU0605273-1’s action is the degradation of NRF2 . This leads to the modulation of NRF2 levels in NRF2-dependent cancers . The unprecedented mechanism of action exhibited by VU0605273-1 has been confirmed through in vitro and in vivo studies .

Action Environment

The action, efficacy, and stability of VU0605273-1 can be influenced by various environmental factors. These factors can include physical environment (such as temperature and humidity), social environment (such as stress levels), economic environment (such as access to healthcare), cultural environment (such as cultural attitudes towards health and illness), and technological environment (such as access to advanced medical technologies)

属性

IUPAC Name

(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-16-13-5-1-2-6-14(13)18-8-7-11(15(18)17-16)10-12-4-3-9-20-12/h1-6,9-10H,7-8H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLYCYIRZYOBDD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。